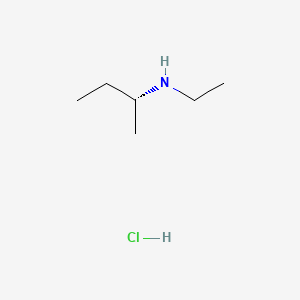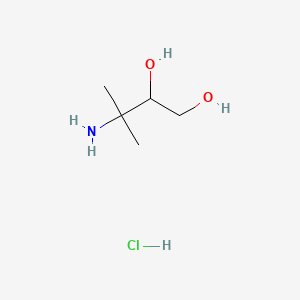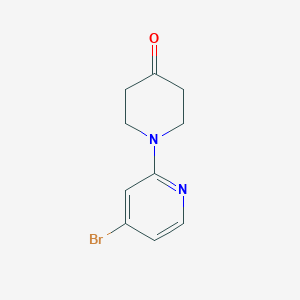![molecular formula C13H14F2O3S B15303433 {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core with a phenyl group and two fluorine atoms attached to one of the bridgehead carbons, and a methanesulfonate ester group attached to the other bridgehead carbon
Métodos De Preparación
The synthesis of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving a suitable diene and a carbene precursor.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Methanesulfonate ester formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonate ester group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding amides, thioethers, or ethers.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the methanesulfonate ester group can yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., sodium azide, potassium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Aplicaciones Científicas De Investigación
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the introduction of the bicyclo[1.1.1]pentane motif in drug design.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and high-performance coatings.
Mecanismo De Acción
The mechanism of action of {2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, which can improve its selectivity and potency. The methanesulfonate ester group can undergo hydrolysis or substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methanesulfonate ester group, resulting in different reactivity and applications.
3-Phenylbicyclo[1.1.1]pentane-1-yl methanesulfonate: Lacks fluorine atoms, which affects its chemical properties and biological activity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of {2,2-Difluoro-3-phenylbicyclo[11
Propiedades
Fórmula molecular |
C13H14F2O3S |
|---|---|
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H14F2O3S/c1-19(16,17)18-9-11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
PXGVISTZXRCCFQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



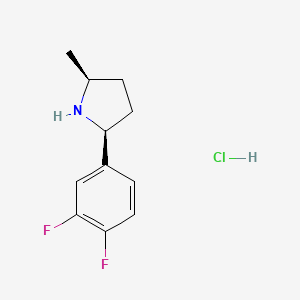
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)


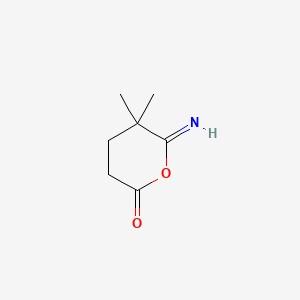
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)


